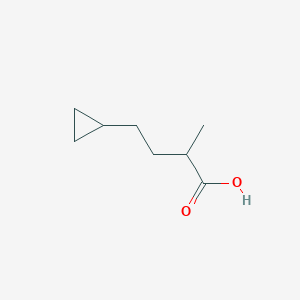
4-Cyclopropyl-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-methylbutanoic acid is an organic compound characterized by a cyclopropyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbutanoic acid typically involves the alkylation of enolate ions. For instance, the reaction of cyclopropylmethyl bromide with the enolate of 2-methylbutanoic acid under basic conditions can yield the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Cyclopropyl-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of metabolic pathways involving cyclopropyl-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Cyclopropylcarboxylic acid
- 2-Methylbutanoic acid
- Cyclopropylmethyl bromide
Comparison: 4-Cyclopropyl-2-methylbutanoic acid is unique due to the presence of both a cyclopropyl group and a methyl group on the butanoic acid backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-cyclopropyl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
Clé InChI |
IRCRROGJBGWHCF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
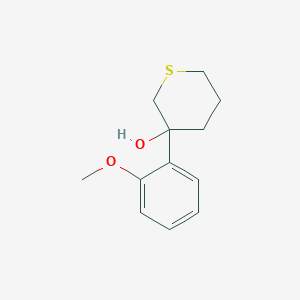
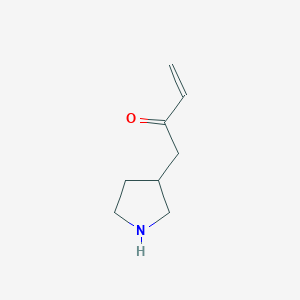
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde](/img/structure/B13237133.png)
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B13237138.png)
![Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13237139.png)
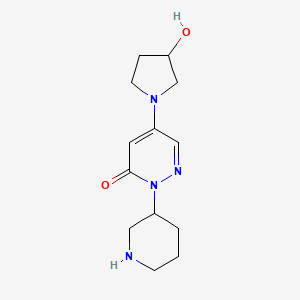
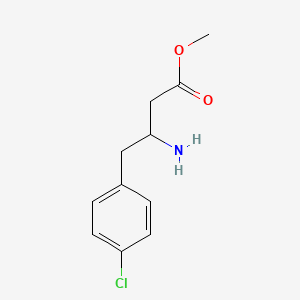
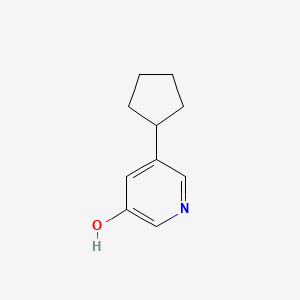
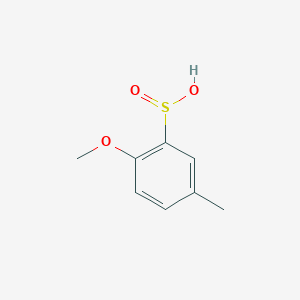

![Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
![tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13237177.png)
![5-(Methoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13237178.png)
